molecular formula C10H11N5 B12233985 N-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12233985
M. Wt: 201.23 g/mol
InChI Key: GPAFWUGFERUWQI-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a cyclopropyl group at the nitrogen atom and a pyrazolyl group at the 6-position. Its unique structure makes it a valuable candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or 1,1,3,3-tetramethoxypropane. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like cesium carbonate (Cs2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazolyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

N-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to receptors, thereby modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

N-cyclopropyl-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C10H11N5/c1-4-13-15(5-1)10-6-9(11-7-12-10)14-8-2-3-8/h1,4-8H,2-3H2,(H,11,12,14)

InChI Key

GPAFWUGFERUWQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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